molecular formula C8H15NO3 B13021112 Ethyl3-[(oxetan-3-yl)amino]propanoate

Ethyl3-[(oxetan-3-yl)amino]propanoate

Cat. No.: B13021112
M. Wt: 173.21 g/mol
InChI Key: YHELADLBCWMKDI-UHFFFAOYSA-N
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Description

Ethyl 3-[(oxetan-3-yl)amino]propanoate is a synthetic organic compound featuring a propanoate ester backbone, an oxetane ring, and an amino linker. This compound’s structure allows for modular modifications, enabling applications in drug discovery, particularly in targeting enzymes or receptors sensitive to constrained ring systems.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl 3-(oxetan-3-ylamino)propanoate

InChI

InChI=1S/C8H15NO3/c1-2-12-8(10)3-4-9-7-5-11-6-7/h7,9H,2-6H2,1H3

InChI Key

YHELADLBCWMKDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC1COC1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(oxetan-3-yl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Structural Analogues with Oxetane Moieties

Compounds sharing the oxetane-amino-propanoate core exhibit distinct substituent-driven variations:

  • (S)-propyl 2-((3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanoate (28): Substituents: Propyl ester, trityl-imidazole group. Solubility: 17–50% in acetonitrile/hexane. Yield: 49%. Applications: Used in peptide mimicry due to its imidazole moiety, which may interact with histidine-binding sites .
  • (S)-tert-butyl 3-(2-((3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)amino)-3-oxo-3-propoxypropyl)-1H-indole-1-carboxylate (29): Substituents: tert-Butyl ester, indole-carboxylate. Solubility: 25–33% in ethyl acetate/hexane. Yield: 69%. Applications: The indole group facilitates aromatic stacking interactions, relevant in kinase inhibitor design .

Key Differences :

  • The ethyl ester group in the target compound may offer better metabolic stability than tert-butyl or propyl esters .
Propanoate Derivatives with Aromatic Substituents
  • Ethyl 3-(2-furyl)propanoate: Structure: Furyl group replaces oxetane. Reactivity: The electron-rich furan enhances participation in Diels-Alder reactions, unlike the oxetane’s electron-neutral character. Applications: Used in synthetic chemistry for heterocycle formation .
  • Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate: Structure: Ketone group and phenylethylamino substituent. Properties: Melting point 82–84°C; Rf = 0.32 (Et2O:PE = 5:5). Applications: The α,β-unsaturated ketone moiety may engage in Michael addition reactions, useful in alkaloid synthesis .
  • Ethyl 3-oxo-3-phenylpropanoate derivatives (e.g., o-tolyl, p-tolyl variants): Structure: Aromatic rings at the 3-position. Reactivity: Electron-withdrawing aryl groups stabilize the keto-enol tautomer, influencing acidity (pKa ~ 9–11). Applications: Intermediates in flavonoid and chalcone synthesis .

Key Differences :

  • The amino linker provides a hydrogen-bond donor absent in keto or furyl derivatives, enhancing target specificity .
Halogenated and Electron-Modified Derivatives
  • Ethyl 2-fluoro-3-oxo-3-phenylpropanoate: Structure: Fluorine atom at the 2-position. Reactivity: The electronegative fluorine increases oxidative stability and alters dipole moments. Applications: Fluorine’s bioisosteric effects make it valuable in pharmacokinetic optimization .

Key Differences :

  • The oxetane-amino group in the target compound avoids the metabolic liability associated with fluorinated esters, which may form toxic metabolites .

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